(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with thionyl chloride to introduce the chloromethyl group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are usually performed in solvents like dichloromethane or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride.
Major Products Formed
Nucleophilic substitution: The major products are substituted morpholine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols.
Scientific Research Applications
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate: Similar in structure but lacks the ®-configuration.
tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: Similar but with a bromomethyl group instead of a chloromethyl group.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities. This configuration can influence the compound’s interaction with chiral environments in biological systems, making it a valuable tool in stereoselective synthesis and drug design .
Properties
CAS No. |
1260589-87-4 |
---|---|
Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
LKTUWBGNUYXETD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.